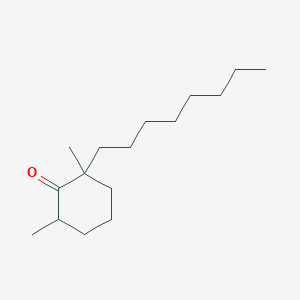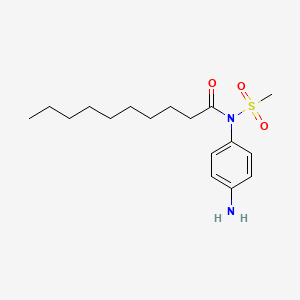
2-(Azepan-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azepan-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that features a pyrimidine ring fused with an azepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the pyrimidine intermediate.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
2-(Azepan-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
2-(Azepan-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Azepan-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications.
相似化合物的比较
Similar Compounds
2-(Piperidin-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione: Similar structure with a piperidine ring instead of an azepane ring.
2-(Morpholin-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione: Similar structure with a morpholine ring instead of an azepane ring.
Uniqueness
2-(Azepan-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
61280-32-8 |
|---|---|
分子式 |
C12H19N3O2 |
分子量 |
237.30 g/mol |
IUPAC 名称 |
2-(azepan-1-yl)-5-ethyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C12H19N3O2/c1-2-9-10(16)13-12(14-11(9)17)15-7-5-3-4-6-8-15/h9H,2-8H2,1H3,(H,13,14,16,17) |
InChI 键 |
MSNGSJNTHZKXTE-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=O)NC(=NC1=O)N2CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


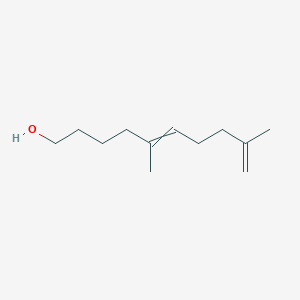
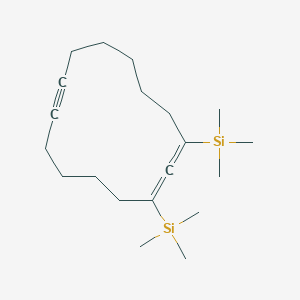
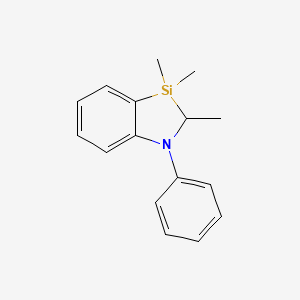

![1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14593779.png)
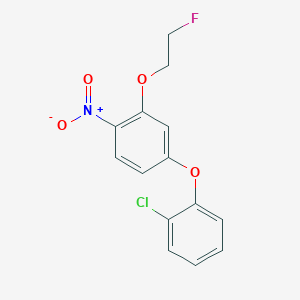
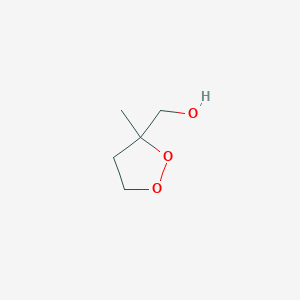
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-](/img/structure/B14593797.png)
![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)
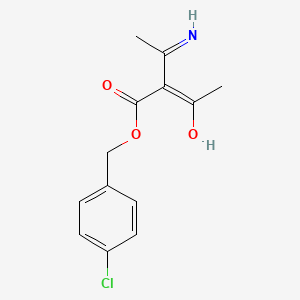
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)
